1-(3-Methylpyrazin-2-yl)piperidin-3-ol
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Overview
Description
1-(3-Methylpyrazin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is a heterocyclic compound that contains both a pyrazine and a piperidine ring, making it a valuable structure in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might involve the reaction of 3-methylpyrazine with piperidin-3-ol in the presence of a suitable catalyst . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using techniques such as hydrogenation, cyclization, and multicomponent reactions .
Chemical Reactions Analysis
1-(3-Methylpyrazin-2-yl)piperidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like iodosylbenzene to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation techniques, often catalyzed by palladium.
Common reagents used in these reactions include hydrogen, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methylpyrazin-2-yl)piperidin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .
Comparison with Similar Compounds
1-(3-Methylpyrazin-2-yl)piperidin-3-ol can be compared with other similar compounds, such as:
1-(6-Methylpyrazin-2-yl)piperidin-4-ol: This compound has a similar structure but differs in the position of the methyl group and the hydroxyl group on the piperidine ring.
1-(3-Methylpyrazin-2-yl)piperidin-4-ol: Another similar compound with a different position of the hydroxyl group on the piperidine ring.
The uniqueness of this compound lies in its specific structural configuration, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-methylpyrazin-2-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-10(12-5-4-11-8)13-6-2-3-9(14)7-13/h4-5,9,14H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZBLOQJEKKXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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